Glycyl-L-asparagine: A Technical Guide to its Chemical Properties and Structure
Glycyl-L-asparagine: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-L-asparagine (Gly-Asn) is a dipeptide composed of the amino acids glycine and L-asparagine, linked by a peptide bond. Dipeptides are of significant interest in various scientific fields, including biochemistry, pharmacology, and nutritional science, as they can exhibit unique biological activities distinct from their constituent amino acids. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for the study of Glycyl-L-asparagine.
Chemical Properties
Glycyl-L-asparagine is a white to off-white powder.[1] Its chemical and physical properties are summarized in the tables below. These properties are crucial for its handling, analysis, and application in experimental settings.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃O₄ | [2] |
| Molecular Weight | 189.17 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 203 °C (decomposes) | [1] |
| Boiling Point | 324.41 °C (rough estimate) | |
| Density | 1.4204 g/cm³ (rough estimate) | |
| Solubility in Water | Soluble (Specific quantitative data not available, L-asparagine is soluble at 50 mg/ml) |
Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value | Source |
| IUPAC Name | (2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid | |
| CAS Number | 1999-33-3 | |
| PubChem CID | 99282 | |
| Canonical SMILES | C(--INVALID-LINK--NC(=O)CN)C(=O)N | |
| InChI Key | FUESBOMYALLFNI-VKHMYHEASA-N | |
| XLogP3 | -4.9 | |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 5 | |
| Exact Mass | 189.07495584 |
Chemical Structure
Glycyl-L-asparagine is formed through the condensation of a glycine molecule and an L-asparagine molecule, resulting in the formation of a peptide bond between the carboxyl group of glycine and the amino group of L-asparagine. The structure retains a free amino group at the N-terminus (from glycine) and a free carboxyl group at the C-terminus (from L-asparagine), as well as the characteristic carboxamide side chain of asparagine.
Experimental Protocols
Detailed experimental protocols specifically for Glycyl-L-asparagine are not extensively published. However, standard methodologies for peptide synthesis, purification, and analysis are directly applicable.
Solid-Phase Peptide Synthesis (SPPS) of Glycyl-L-asparagine
Solid-phase peptide synthesis using the Fmoc/tBu strategy is a common and effective method for preparing dipeptides like Glycyl-L-asparagine.
Materials:
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Fmoc-Asn(Trt)-Wang resin
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Fmoc-Gly-OH
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N,N'-Diisopropylcarbodiimide (DIC)
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Ethyl cyanohydroxyiminoacetate (Oxyma)
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20% Piperidine in Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
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Cold diethyl ether
Protocol:
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Resin Swelling: Swell the Fmoc-Asn(Trt)-Wang resin in DMF for 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the asparagine residue.
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Glycine Coupling: Activate Fmoc-Gly-OH with DIC and Oxyma in DMF and couple it to the deprotected asparagine on the resin.
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Final Fmoc Deprotection: Remove the Fmoc group from the newly added glycine residue using 20% piperidine in DMF.
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Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail to cleave the dipeptide from the resin and remove the side-chain protecting group (Trt).
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Precipitation and Washing: Precipitate the crude Glycyl-L-asparagine in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether.
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Drying: Dry the peptide pellet under vacuum.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude Glycyl-L-asparagine can be purified using preparative RP-HPLC.
Instrumentation and Reagents:
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Preparative HPLC system with a C18 column
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Mobile Phase A: 0.1% TFA in water
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Mobile Phase B: 0.1% TFA in acetonitrile
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UV detector (monitoring at ~214 nm)
Protocol:
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Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
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Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
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Injection and Gradient Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B concentration.
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Fraction Collection: Collect fractions corresponding to the major peak detected by the UV detector.
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Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and/or LC-MS. Pool the pure fractions and lyophilize to obtain the final product.
Analysis and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is used to confirm the molecular weight of the synthesized dipeptide. The expected [M+H]⁺ ion for Glycyl-L-asparagine is m/z 190.0822.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Biological Activity and Signaling Pathways
There is currently a lack of specific information in the scientific literature regarding the direct biological activities and involvement in signaling pathways of the dipeptide Glycyl-L-asparagine. However, the biological roles of its constituent amino acid, L-asparagine, are well-documented and may provide insights into the potential functions of the dipeptide, assuming it is hydrolyzed into its constituent amino acids in vivo.
L-asparagine is a non-essential amino acid that plays several crucial roles in cellular metabolism and signaling. It is involved in protein synthesis, neurotransmitter synthesis, and is a key player in nitrogen transport and storage.
Role of L-Asparagine in mTORC1 Signaling
Recent studies have highlighted the role of L-asparagine in modulating the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway. mTORC1 is a central regulator of cell growth, proliferation, and metabolism. L-asparagine has been shown to reinforce mTORC1 signaling, which in turn can boost processes like thermogenesis and glycolysis in adipose tissues.
It is important to note that the direct effect of Glycyl-L-asparagine on this or any other signaling pathway has not been established. Further research is required to determine if the dipeptide has its own unique biological activities or if it primarily serves as a source of L-asparagine and glycine.
Conclusion
Glycyl-L-asparagine is a dipeptide with well-defined chemical properties and structure. While specific experimental data for this particular dipeptide is limited, its synthesis, purification, and analysis can be readily achieved using standard peptide chemistry protocols. The biological activity of Glycyl-L-asparagine remains an area for future investigation, with the known roles of its constituent amino acid, L-asparagine, providing a foundation for potential research directions, particularly in the context of cellular metabolism and signaling. This guide serves as a foundational resource for researchers embarking on the study of this and other simple dipeptides.
